molecular formula C6H8N2O B2556469 1-(oxiran-2-ylmethyl)-1H-pyrazole CAS No. 72430-57-0

1-(oxiran-2-ylmethyl)-1H-pyrazole

Cat. No.: B2556469
CAS No.: 72430-57-0
M. Wt: 124.143
InChI Key: KNNLVTFDVNTISF-UHFFFAOYSA-N
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Description

1-(Oxiran-2-ylmethyl)-1H-pyrazole is an organic compound that features both an oxirane (epoxide) ring and a pyrazole ring. The presence of these functional groups makes it a versatile molecule in organic synthesis and various chemical reactions. The oxirane ring is known for its high reactivity, while the pyrazole ring is a common motif in many biologically active compounds.

Future Directions

The future directions for “1-(oxiran-2-ylmethyl)-1H-pyrazole” could involve further exploration of its synthesis, chemical reactivity, and potential biological activity. Given the reported biological activity of structurally similar compounds , “this compound” may also have potential applications in medical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Oxiran-2-ylmethyl)-1H-pyrazole can be synthesized through the reaction of pyrazole with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

    Step 1: Dissolve pyrazole in a suitable solvent like dimethyl sulfoxide (DMSO).

    Step 2: Add epichlorohydrin to the solution.

    Step 3: Introduce sodium hydroxide to the mixture to facilitate the reaction.

    Step 4: Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.

    Step 5: Purify the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(Oxiran-2-ylmethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products Formed

    Oxidation: Diols.

    Reduction: Alcohols.

    Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(Oxiran-2-ylmethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(oxiran-2-ylmethyl)-1H-pyrazole involves its interaction with various molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules. This reactivity can result in the modulation of biological pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Oxiran-2-ylmethyl)-1H-indole
  • 1-(Oxiran-2-ylmethyl)-1H-benzimidazole
  • 1-(Oxiran-2-ylmethyl)-1H-imidazole

Uniqueness

1-(Oxiran-2-ylmethyl)-1H-pyrazole is unique due to the combination of the oxirane and pyrazole rings, which imparts distinct reactivity and potential biological activities

Properties

IUPAC Name

1-(oxiran-2-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-7-8(3-1)4-6-5-9-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNLVTFDVNTISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compounds of formula 2. Reaction of sodium hydroxide with appropriate 1H-pyrazole starting material in neat epichlorohydrin at room temperature furnishes the corresponding 1-oxiranylmethyl-1H-pyrazole compound. To this product is added distilled water and an excess of secondary amine. The reaction mixture is then heated at moderate to high temperature (˜80° C.) for several hours. After suitable work-up (typically column chromatography), the corresponding 1-amino-3-(pyrazol-1-yl)-propan-2-ol compound is isolated.
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